molecular formula C16H14ClN3OS B4921600 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide

カタログ番号 B4921600
分子量: 331.8 g/mol
InChIキー: FAHCWMKKVNFVQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide, also known as BC-11, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BC-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

科学的研究の応用

2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide may be a promising candidate for cancer therapy.

作用機序

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide involves the inhibition of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential therapeutic applications in the treatment of hepatitis C. 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

実験室実験の利点と制限

One advantage of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is its potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is its solubility in aqueous solutions. This can make it difficult to use in certain experiments, particularly those involving cell culture.

将来の方向性

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide. One area of interest is the development of more potent and selective CK2 inhibitors. In addition, further studies are needed to determine the optimal dosage and administration of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide for cancer treatment. Finally, the potential therapeutic applications of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide in other diseases, such as hepatitis C, should be further explored.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of CK2, leading to the inhibition of cancer cell growth and induction of apoptosis. While 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide has some limitations for lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully explore the potential of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide for cancer treatment and other diseases.

合成法

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with thioacetic acid to form 2-(1H-benzimidazol-2-ylthio)acetamide. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorobenzyl)acetamide. The final product is purified using column chromatography.

特性

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-12-7-5-11(6-8-12)9-18-15(21)10-22-16-19-13-3-1-2-4-14(13)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCWMKKVNFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。